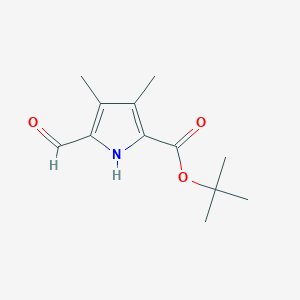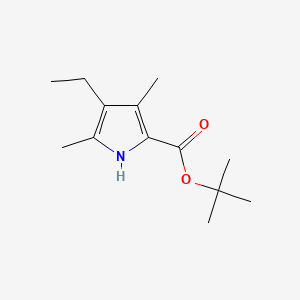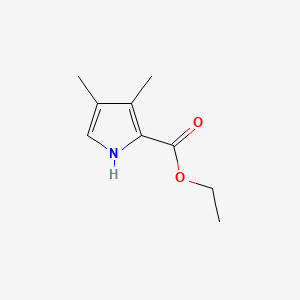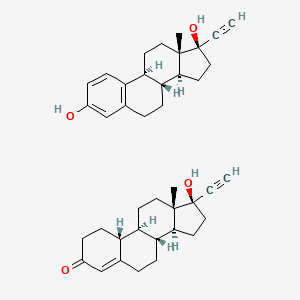
Nortriptyline hydrochloride
概要
説明
ノルトリプチリン塩酸塩は、主に主要な抑うつ障害の治療に使用される三環系抗うつ薬です。アミトリプチリンの活性代謝物であり、抑うつ症状を軽減する効果で知られています。 さらに、慢性疼痛、筋筋膜疼痛、神経痛、過敏性腸症候群などの症状に対して非適応的に使用されています .
2. 製法
合成経路と反応条件: ノルトリプチリン塩酸塩は、アミトリプチリンの脱メチル化によって合成されます。このプロセスには、目的の生成物を得るために様々な試薬と条件が用いられます。合成経路には、一般的に以下の手順が含まれます。
アミトリプチリンの脱メチル化: この手順では、アミトリプチリンからメチル基が除去されてノルトリプチリンが生成されます。
工業的生産方法: 工業環境では、ノルトリプチリン塩酸塩の生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が用いられます。 このプロセスには、医薬品基準を満たすための厳格な品質管理が含まれています .
作用機序
ノルトリプチリン塩酸塩は、神経細胞膜におけるセロトニンとノルエピネフリンの再取り込みを阻害することによって、抗うつ効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質の濃度が増加し、神経伝達を強化します。 さらに、アセチルコリン受容体に対する作用を通じて、抗ムスカリン効果を発揮します .
類似化合物:
アミトリプチリン: ノルトリプチリンが由来する母体化合物。
デシプラミン: 同様の治療効果を持つ別の三環系抗うつ薬。
プロトリプチリン: 同様の作用機序を持つ三環系抗うつ薬.
ノルトリプチリン塩酸塩の独自性: ノルトリプチリン塩酸塩は、セロトニンとノルエピネフリンの再取り込みをバランスよく阻害することが特徴であり、幅広い抑うつ症状に効果を発揮します。 活性代謝物の状態も、その有効性と安全性プロファイルに貢献しています .
生化学分析
Biochemical Properties
Nortriptyline hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. This compound interacts with various biomolecules, including serotonin and norepinephrine transporters, as well as histamine, muscarinic, and adrenergic receptors . These interactions contribute to its antidepressant and analgesic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmission and modulates the activity of downstream signaling pathways . This modulation can lead to changes in gene expression, particularly those involved in mood regulation and stress response . Additionally, this compound’s antimuscarinic effects impact cellular metabolism by altering acetylcholine receptor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft. This compound also antagonizes serotonin, histamine, muscarinic, and adrenergic receptors, contributing to its therapeutic effects . These interactions result in the modulation of neurotransmitter levels and receptor activity, ultimately influencing mood and pain perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is metabolized primarily in the liver, with its main active metabolite being 10-hydroxynortriptyline . The stability of this compound in vitro and in vivo can impact its long-term effects on cellular function. Studies have shown that this compound maintains its antidepressant effects over extended periods, although its efficacy may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to produce significant antinociceptive effects in chemical pain models, such as the formalin and capsaicin tests . Excessive doses can lead to adverse effects, including excessive salivation and sedation . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . The main active metabolite, 10-hydroxynortriptyline, exists in both cis and trans forms, with the trans form being more potent . These metabolic pathways influence the drug’s efficacy and safety profile, as variations in enzyme activity can affect the levels of this compound and its metabolites in the body.
Transport and Distribution
This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution ranging from 21.1 to 31.1 L/kg . It is extensively bound to plasma proteins, which influences its transport and distribution within cells and tissues . The drug’s distribution is also affected by its interactions with transporters and binding proteins, which can impact its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is known to accumulate in the synaptic cleft, where it exerts its antidepressant effects by inhibiting neurotransmitter reuptake . Additionally, its interactions with various receptors and transporters can direct it to specific cellular compartments, influencing its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: Nortriptyline hydrochloride is synthesized through the demethylation of amitriptyline. The process involves the use of various reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:
Demethylation of Amitriptyline: This step involves the removal of a methyl group from amitriptyline to form nortriptyline.
Formation of Hydrochloride Salt: The nortriptyline is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
反応の種類: ノルトリプチリン塩酸塩は、以下の化学反応を起こします。
酸化: この反応には、化合物の酸素の添加または水素の除去が含まれます。
還元: この反応には、化合物の水素の添加または酸素の除去が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱ヒドロキシル化誘導体を生成する可能性があります .
4. 科学研究への応用
ノルトリプチリン塩酸塩は、以下の科学研究に幅広く応用されています。
科学的研究の応用
Nortriptyline hydrochloride has a wide range of scientific research applications, including:
類似化合物との比較
Amitriptyline: The parent compound from which nortriptyline is derived.
Desipramine: Another tricyclic antidepressant with similar therapeutic effects.
Protriptyline: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness of Nortriptyline Hydrochloride: this compound is unique in its balanced inhibition of serotonin and norepinephrine reuptake, making it effective for a wide range of depressive symptoms. Its active metabolite status also contributes to its efficacy and safety profile .
特性
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045109 | |
| Record name | Nortriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-71-3 | |
| Record name | Nortriptyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortriptyline hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nortriptyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORTRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















